molecular formula C13H20ClN3O2 B2994378 Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate CAS No. 1695045-35-2

Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate

Cat. No.: B2994378
CAS No.: 1695045-35-2
M. Wt: 285.77
InChI Key: WNDPQJQKWDWKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate is a useful research compound. Its molecular formula is C13H20ClN3O2 and its molecular weight is 285.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Intermediate Applications

Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate serves as a crucial intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in the production of omisertinib (AZD9291), a medication used for treating non-small cell lung cancer. This synthesis involves steps such as acylation, nucleophilic substitution, and reduction, with the entire process optimized for a total yield of 81% (Zhao et al., 2017).

Chemical Transformations and Reactions

This compound and its derivatives are explored for their capacity to undergo specific chemical reactions, such as metalation and alkylation between silicon and nitrogen. This reaction process demonstrates the compound's versatility in creating α-functionalized α-amino silanes, showcasing its potential in various synthetic applications (Sieburth et al., 1996).

Protection and Deprotection Strategies

The compound's derivatives have been examined for their roles in the protection and deprotection of amino groups. For example, the N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) was synthesized from common amino protecting groups, such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z), demonstrating its utility in chemoselective transformations and offering a novel approach for the conversion of N-t-Boc compounds into their corresponding N-Z compounds under mild conditions (Sakaitani & Ohfune, 1990).

Application in Aminohydroxylation Reactions

Alkyl 4-chlorobenzoyloxycarbamates, including the tert-butyl variant, have been identified as highly effective nitrogen source reagents for base-free, intermolecular aminohydroxylation reactions. These reagents are particularly useful in the synthesis of trans-cinnamates and other substrates, highlighting the compound's significance in facilitating a variety of synthetic transformations (Harris et al., 2011).

Protective Group Chemistry in Peptide Synthesis

The title compound has also been explored in the context of protective group chemistry within peptide synthesis, showcasing its utility in the formation of Boc-protected amines through a mild and efficient one-pot Curtius rearrangement. This method allows for the formation of acyl azide intermediates, which undergo rearrangement and trapping of the isocyanate derivative, leading to tert-butyl carbamates in high yields at low temperatures (Lebel & Leogane, 2005).

Properties

IUPAC Name

tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O2/c1-13(2,3)19-12(18)17-7-6-16-11-5-4-9(14)8-10(11)15/h4-5,8,16H,6-7,15H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDPQJQKWDWKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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